molecular formula C7H5F3O3 B2483846 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid CAS No. 1504300-33-7

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid

Cat. No.: B2483846
CAS No.: 1504300-33-7
M. Wt: 194.109
InChI Key: XPYNEPITPZHMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of an acetic acid group. One common method involves the trifluoromethylation of furan derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting trifluoromethylated furan is then subjected to a carboxylation reaction to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but attached to a benzene ring instead of a furan ring.

Uniqueness

2-[4-(Trifluoromethyl)furan-2-yl]acetic acid is unique due to the presence of both a trifluoromethyl group and a furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)furan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3/c8-7(9,10)4-1-5(13-3-4)2-6(11)12/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYNEPITPZHMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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